molecular formula C12H12ClO5PS B13802178 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain

3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain

Cat. No.: B13802178
M. Wt: 334.71 g/mol
InChI Key: WGLDGQJGDXLSCH-UHFFFAOYSA-N
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Description

3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain is a synthetic compound with the molecular formula C12H12ClO5PS and a molecular weight of 334.715 g/mol. This compound is part of the coumarin family, which is known for its diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain typically involves the reaction of 4-methylcoumarin with chlorinating agents and thiophosphorylating reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant effects.

    Industry: Utilized in the production of dyes, optical brighteners, and as a component in certain pesticides.

Mechanism of Action

The mechanism of action of 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-7-hydroxy-4-methylcoumarin: Similar in structure but lacks the thiophosphoryloxy group.

    7-Dimethoxythiophosphoryloxy-4-methylcoumarin: Similar but without the chlorine atom.

Uniqueness

3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain is unique due to the presence of both chlorine and thiophosphoryloxy groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12ClO5PS

Molecular Weight

334.71 g/mol

IUPAC Name

3-chloro-7-dimethoxyphosphinothioyloxy-4-methylchromen-2-one

InChI

InChI=1S/C12H12ClO5PS/c1-7-9-5-4-8(18-19(20,15-2)16-3)6-10(9)17-12(14)11(7)13/h4-6H,1-3H3

InChI Key

WGLDGQJGDXLSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=S)(OC)OC)Cl

Origin of Product

United States

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